molecular formula C14H11N3O5 B255288 2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid

2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid

Cat. No. B255288
M. Wt: 301.25 g/mol
InChI Key: SWHNKMTUPLWEBB-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as N-(2-hydroxy-4-nitrophenyl)-2-(3-nitrophenyl) hydrazinecarboxamide and is commonly abbreviated as HNPC.

Mechanism of Action

HNPC exerts its anti-cancer and anti-inflammatory effects through the inhibition of the NF-κB pathway. The NF-κB pathway is a signaling pathway that is involved in the regulation of various cellular processes, including inflammation and cell survival. HNPC inhibits the activation of NF-κB, thereby preventing the expression of genes that are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
HNPC has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer cell lines. HNPC has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, HNPC has been shown to possess anti-inflammatory properties and can be used to treat various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HNPC in lab experiments is its ability to inhibit the NF-κB pathway, which is involved in various cellular processes. This makes HNPC a valuable tool for studying the role of NF-κB in various diseases. However, one of the limitations of using HNPC in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on HNPC. One potential direction is the development of more efficient synthesis methods for HNPC. Another potential direction is the investigation of the potential of HNPC as a chemotherapeutic agent for various types of cancer. In addition, further research is needed to fully understand the mechanism of action of HNPC and its potential applications in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid or HNPC is a chemical compound that has potential applications in various fields, including medicine. HNPC exhibits anti-cancer and anti-inflammatory properties, and its mechanism of action involves the inhibition of the NF-κB pathway. While there are limitations to using HNPC in lab experiments, there are several future directions for research on this compound, including the development of more efficient synthesis methods and the investigation of its potential as a chemotherapeutic agent.

Synthesis Methods

The synthesis of HNPC involves the condensation of 2-hydroxy-4-nitrobenzaldehyde and 3-nitrobenzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with 2-bromo-benzoic acid to yield HNPC.

Scientific Research Applications

HNPC has been extensively studied for its potential applications in the field of medicine. Studies have shown that HNPC exhibits anti-cancer properties and can be used as a potential chemotherapeutic agent. HNPC has also been shown to possess anti-inflammatory properties and can be used to treat various inflammatory diseases.

properties

Product Name

2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid

InChI

InChI=1S/C14H11N3O5/c18-13-6-5-9(7-12(13)17(21)22)8-15-16-11-4-2-1-3-10(11)14(19)20/h1-8,15-16H,(H,19,20)/b9-8-

InChI Key

SWHNKMTUPLWEBB-HJWRWDBZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NN/C=C\2/C=CC(=O)C(=C2)[N+](=O)[O-]

SMILES

C1=CC=C(C(=C1)C(=O)O)NNC=C2C=CC(=O)C(=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NNC=C2C=CC(=O)C(=C2)[N+](=O)[O-]

Origin of Product

United States

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